8-Dehydrocholesterol
Overview
Description
8-Dehydrocholesterol is a sterol that is involved in the cholesterol biosynthesis pathway . It is known to accumulate in certain conditions such as Smith-Lemli-Opitz Syndrome .
Synthesis Analysis
8-Dehydrocholesterol is synthesized by sterol C5-desaturase (SC5D) and metabolized by 7-dehydrocholesterol reductase (DHCR7) for cholesterol synthesis . The enzymes involved in distal cholesterol biosynthesis have pivotal roles in regulating ferroptosis through dictating the level of 7-dehydrocholesterol .
Molecular Structure Analysis
The molecular formula of 8-Dehydrocholesterol is C27H44O . It has a molecular weight of 384.638 Da .
Chemical Reactions Analysis
8-Dehydrocholesterol is involved in the cholesterol biosynthesis pathway . It is synthesized by SC5D and metabolized by DHCR7 for cholesterol synthesis .
Physical And Chemical Properties Analysis
8-Dehydrocholesterol has a density of 1.0±0.1 g/cm3, a boiling point of 492.1±44.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.8 mmHg at 25°C .
Scientific Research Applications
Application in the Study of Smith-Lemli-Opitz Syndrome (SLOS)
- Summary of the Application : Smith-Lemli-Opitz syndrome (SLOS) is an inherited metabolic disease in the cholesterol biosynthesis pathway characterized by the accumulation of 7- and 8-dehydrocholesterol and reduced cholesterol concentrations in all tissues and body fluids . The study of 8-Dehydrocholesterol is crucial in understanding and diagnosing this syndrome.
- Methods of Application or Experimental Procedures : A new, rapid, robust, and high-throughput tandem mass spectrometric method was developed for the selective SLOS screening and therapy monitoring in serum and dried blood . After protein precipitation of 10 μL serum or 4.7 mm dried blood spot, the sum of 7- and 8-dehydrocholesterol (DHC) was analyzed by rapid chromatography combined with tandem mass spectrometry .
- Results or Outcomes : Significant correlations between the new LC–MS/MS method and GC–MS were determined for DHC (r = 0.937, p < 0.001) and for cholesterol (r = 0.946, p < 0.001) . A cut-off value of 5.95 for the ratio of DHC/cholesterol (multiplied by 1000) was found to distinguish newborns diagnosed with SLOS from normal newborns in a retrospective analysis after 5 years .
Application in the Study of Sterol Biosynthesis Inhibition
- Summary of the Application : Hundreds of chemicals that we are exposed to in our daily lives can alter sterol biosynthesis . These also encompass various classes of FDA-approved medications, including (but not limited to) commonly used antipsychotic, antidepressant, antifungal, and cardiovascular medications . The study of 8-Dehydrocholesterol is crucial in understanding the effects of these chemicals and medications on sterol biosynthesis.
- Methods of Application or Experimental Procedures : A comprehensive review of the literature was performed and a catalogue of chemical agents capable of inhibiting post-lanosterol biosynthesis was built .
- Results or Outcomes : The review identified significant gaps in existing knowledge, which fall into two main areas: mechanisms by which sterol biosynthesis is altered and consequences that arise from the inhibitions of the different steps in the sterol biosynthesis pathway . The outcome of the review also reinforced that sterol inhibition is an often-overlooked mechanism that can result in adverse consequences .
Application in the Study of Ferroptosis
- Summary of the Application : Ferroptosis is a regulated form of cell death driven by an iron-dependent modification of lipids in cellular membranes . The molecule 7-dehydrocholesterol (7-DHC), which is used to make cholesterol, acts as a defense against ferroptosis . This discovery might lead to new ways to treat cancer and other clinical conditions .
- Methods of Application or Experimental Procedures : Researchers have shed light on ferroptosis by studying the role of 7-DHC in the cholesterol-synthesis pathway . They discovered that 7-DHC, produced by the enzyme SC5D and used by DHCR7, operates as a key protection against ferroptosis .
- Results or Outcomes : The discovery of 7-DHC as a natural inhibitor of ferroptosis opens up new possibilities for cancer treatment and disease understanding . It also suggests that preventing ferroptosis might be beneficial in alleviating neurodegenerative and kidney diseases .
Application in the Study of Cholesterol Biosynthesis
- Summary of the Application : 7-Dehydrocholesterol (7-DHC) plays a crucial role as an antioxidant: it integrates into the cell membranes and protects the cells by preventing a certain type of cell death, known as ferroptosis . This discovery could significantly impact cancer treatment and our understanding of related diseases .
- Methods of Application or Experimental Procedures : In a groundbreaking study, a team led by Würzburg Professor José Pedro Friedmann Angeli has shown that the cholesterol precursor 7-DHC plays a crucial role as an antioxidant .
- Results or Outcomes : The newly discovered protective function of 7-DHC opens up exciting prospects for further improving the treatment of cancer and other diseases associated with ferroptosis . It also suggests that drugs that specifically block 7-DHC production should be researched in combination with other drugs .
Application in the Study of Neurodevelopmental Defects
- Summary of the Application : The accumulation of 7-DHC was previously only associated with neurodevelopmental defects . Now, it is shown that it actually increases cellular fitness and could promote a more aggressive behavior in cancers such as Burkitt’s lymphoma and neuroblastoma .
- Methods of Application or Experimental Procedures : In a groundbreaking study, a team led by Würzburg Professor José Pedro Friedmann Angeli has shown that the cholesterol precursor 7-DHC plays a crucial role as an antioxidant .
- Results or Outcomes : The newly discovered protective function of 7-DHC opens up exciting prospects for further improving the treatment of cancer and other diseases associated with ferroptosis . It also suggests that drugs that specifically block 7-DHC production should be researched in combination with other drugs .
Application in the Study of Cell Death by Ferroptosis
- Summary of the Application : The discovery that an evolutionarily conserved molecule used to make cholesterol also acts as a defense against a cell-death mechanism called ferroptosis might lead to new ways to treat cancer and other clinical conditions .
- Methods of Application or Experimental Procedures : Researchers unveil the underpinnings of its myriad systems, especially those that are involved in protecting against cell death . They discovered that 7-DHC, produced by the enzyme SC5D and used by DHCR7, operates as a key protection against ferroptosis .
- Results or Outcomes : The discovery of 7-DHC as a natural inhibitor of ferroptosis opens up new possibilities for cancer treatment and disease understanding . It also suggests that preventing ferroptosis might be beneficial in alleviating neurodegenerative and kidney diseases .
Future Directions
properties
IUPAC Name |
(3S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21,23-24,28H,6-8,10-17H2,1-5H3/t19-,21+,23-,24+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKORTMHZDZZFR-BXAZICILSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3=C2CC=C4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315054 | |
Record name | 8-Dehydrocholesterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801315054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 8-Dehydrocholesterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002027 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
8-Dehydrocholesterol | |
CAS RN |
70741-38-7 | |
Record name | 8-Dehydrocholesterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70741-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholesta-5,8-dien-3beta-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070741387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Dehydrocholesterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801315054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-DEHYDROCHOLESTEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R85BA49SYS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 8-Dehydrocholesterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002027 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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